molecular formula C7H9N3S B2641087 N-(3-pyridinylmethyl)thiourea CAS No. 73161-70-3

N-(3-pyridinylmethyl)thiourea

Cat. No.: B2641087
CAS No.: 73161-70-3
M. Wt: 167.23
InChI Key: IDUGONKKOKQBPJ-UHFFFAOYSA-N
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Description

Contextualization within Thiourea (B124793) Chemistry and Pyridine-Derived Compounds

Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of applications, including in the synthesis of pharmaceuticals and agrochemicals. jrespharm.comacs.org The thiourea functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, imparts unique reactivity and coordination properties. cymitquimica.com These compounds are known to act as versatile reagents in organic synthesis and as ligands in coordination chemistry. cymitquimica.comuobasrah.edu.iq

Pyridine (B92270), a heterocyclic aromatic compound, and its derivatives are also of immense importance in chemistry. The nitrogen atom in the pyridine ring provides a site for hydrogen bonding and coordination with metal ions, making pyridine-containing compounds valuable in medicinal chemistry and materials science. researchgate.netrsc.org The incorporation of a pyridine moiety into a thiourea scaffold, as seen in N-(3-pyridinylmethyl)thiourea, combines the characteristics of both classes of compounds, leading to a molecule with enhanced potential for forming complex structures and exhibiting interesting biological and physical properties. cymitquimica.comiucr.org

Significance of this compound as a Research Scaffold

The structure of this compound, featuring a central thiourea unit linked to a pyridin-3-ylmethyl group, makes it an excellent scaffold for a variety of research applications. ontosight.ai Its ability to act as a flexible ligand allows for the construction of diverse and structurally interesting coordination polymers, helices, and macrocycles. iucr.org The presence of multiple coordination sites—the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring—enables it to bind to metal ions in various ways, leading to the formation of one-, two-, or three-dimensional structures. iucr.org This versatility is a key reason for its significance in the fields of supramolecular chemistry and crystal engineering.

Furthermore, thiourea derivatives are actively being explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. jrespharm.comontosight.ainih.gov The specific structural features of this compound make it a candidate for investigation in drug discovery and design. ontosight.aiontosight.ai

Historical Development and Emerging Research Areas

The study of thiourea derivatives has a long history, with continuous interest from researchers due to their wide-ranging applications. uobasrah.edu.iq The synthesis and characterization of various substituted thioureas have been a focal point of organic and coordination chemistry. conicet.gov.ar Research into this compound and its analogues is part of a broader effort to create novel functional molecules by combining different chemical moieties. researchgate.net

Emerging research areas for this compound and related compounds include their use in the development of new materials with specific optical, electronic, or magnetic properties. Their ability to form stable complexes with a variety of transition metals is being exploited to create novel catalysts and sensors. cymitquimica.comuobasrah.edu.iq In coordination chemistry, a significant area of investigation is the synthesis and structural characterization of metal complexes, such as the distorted tetrahedral coordination observed in a copper(I) coordination polymer with N,N′-bis(3-pyridylmethyl)thiourea. iucr.org

Defined Research Objectives and Scope for this compound Studies

Current and future research on this compound is guided by several well-defined objectives. A primary goal is the synthesis and characterization of new metal-organic frameworks (MOFs) and coordination polymers based on this ligand. This involves exploring the reactions of this compound with different metal salts under various conditions to control the dimensionality and topology of the resulting structures.

Another key objective is the investigation of the structure-property relationships of these materials. This includes studying their thermal stability, photoluminescence, and electrochemical behavior. Understanding how the coordination environment of the metal ion and the conformation of the ligand influence the physical properties of the bulk material is crucial for designing new functional materials.

Furthermore, the exploration of the potential biological activities of this compound and its metal complexes remains a significant area of research. ontosight.ai This includes screening these compounds for their efficacy against various microbial strains and cancer cell lines to identify promising candidates for further development. jrespharm.combiointerfaceresearch.com The synthesis of derivatives of this compound by modifying the pyridine ring or the thiourea group is also a key strategy to tune their biological and chemical properties. ontosight.ai

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H9N3S keyorganics.net
Molecular Weight 167.23 g/mol -
CAS Number 73161-70-3 keyorganics.net
Appearance Solid cymitquimica.com
Solubility Soluble in polar solvents cymitquimica.com

Interactive Data Table: Crystallographic Data for a Related Compound, [CuI(C13H14N4S)]n

ParameterValueSource
Compound Poly[[μ3-N,N′-bis(3-pyridylmethyl)thiourea-κ3N:N′:S]iodidocopper(I)] iucr.org
Formula [CuI(C13H14N4S)]n iucr.org
Crystal System Monoclinic iucr.org
Space Group P21/c iucr.org
a (Å) 13.3610 (10) iucr.org
b (Å) 8.3673 (7) iucr.org
c (Å) 14.2686 (11) iucr.org
β (°) 102.001 (2) iucr.org
V (ų) 1560.3 (2) iucr.org
Z 4 iucr.org

Properties

IUPAC Name

pyridin-3-ylmethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUGONKKOKQBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Pyridinylmethyl Thiourea

Established Synthetic Pathways for N-(3-pyridinylmethyl)thiourea and Related Analogs

The traditional synthesis of this compound and its derivatives has been well-documented, primarily relying on the robust and versatile reaction between amines and isothiocyanates.

The most common and straightforward method for synthesizing this compound involves the reaction of 3-picolylamine (3-aminomethylpyridine) with an appropriate isothiocyanate. This nucleophilic addition reaction is a fundamental transformation in the synthesis of thioureas. The general scheme involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

In a typical procedure, 3-picolylamine is treated with a solution of an isothiocyanate, often in a suitable organic solvent such as ethanol (B145695) or acetonitrile. The reaction mixture is usually stirred at room temperature or with gentle heating to facilitate the reaction. The choice of isothiocyanate determines the substituent on the second nitrogen atom of the thiourea (B124793) moiety. For the synthesis of the parent this compound, ammonium (B1175870) thiocyanate (B1210189) can be used in the presence of an acid, which generates isothiocyanic acid in situ. Alternatively, commercially available isothiocyanates can be employed to directly yield N-substituted derivatives.

For instance, the synthesis of N-aryl-N'-(3-pyridylmethyl)thioureas has been achieved by reacting 3-picolylamine with various aryl isothiocyanates. These reactions are generally high-yielding and proceed under mild conditions, making them a preferred route for accessing a library of related analogs.

While the conventional synthesis is effective, researchers have explored various strategies to optimize reaction conditions and improve product yields. Optimization often involves a systematic study of parameters such as solvent, temperature, reaction time, and catalyst.

One approach to enhance yields is the use of a suitable base to deprotonate the amine, thereby increasing its nucleophilicity. However, in many cases, the inherent basicity of the amine is sufficient for the reaction to proceed efficiently without an external base.

A study on the synthesis of N-aryl-N'-(3-pyridylmethyl)thioureas reported a straightforward and efficient one-pot synthesis. In this method, 3-picolylamine was reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. This intermediate was then treated with an aromatic amine in the presence of a coupling agent, such as a carbodiimide, to afford the desired thiourea derivatives in good yields. This one-pot approach offers advantages in terms of reduced reaction time and simplified workup procedures.

ReactantsSolventConditionsYield (%)
3-Picolylamine, Aryl isothiocyanateEthanolRoom Temperature, 2-4 h85-95
3-Picolylamine, Carbon disulfide, Aromatic amineDichloromethaneRoom Temperature, 6-8 h70-85

Novel Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. This has led to the exploration of green chemistry principles and catalyst-assisted routes for the synthesis of this compound.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this has translated into the exploration of alternative energy sources and solvent systems.

Ultrasonic-assisted synthesis has emerged as a promising green alternative to conventional heating methods. The use of ultrasound can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions. The synthesis of thiourea derivatives under ultrasonic irradiation has been reported to be highly efficient. While specific studies on the ultrasonic-assisted synthesis of this compound are not extensively documented, the general success of this technique for thiourea synthesis suggests its potential applicability. The mechanism is believed to involve the formation and collapse of cavitation bubbles, which generate localized high temperatures and pressures, thereby promoting the reaction.

Another green approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. The synthesis of N-substituted thioureas in aqueous media has been successfully demonstrated, offering a greener alternative to volatile organic solvents.

The use of catalysts can offer several advantages, including increased reaction rates, improved selectivity, and milder reaction conditions. While the reaction between amines and isothiocyanates often proceeds without a catalyst, certain catalysts can enhance the efficiency of the synthesis of this compound and its derivatives.

Lewis acids have been explored as catalysts for the synthesis of thioureas. They can activate the isothiocyanate group, making it more susceptible to nucleophilic attack by the amine. For example, metal triflates have been shown to be effective catalysts for this transformation.

Furthermore, solid-supported catalysts are gaining attention due to their ease of separation and reusability, which aligns with the principles of green chemistry. While specific examples for the synthesis of this compound are limited, the broader application of solid-supported catalysts in organic synthesis suggests their potential utility in this area.

Derivatization and Structural Modifications of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives with potentially interesting chemical and biological properties. Structural modifications can be made at several positions, including the pyridine (B92270) ring, the thiourea moiety, and the second nitrogen atom of the thiourea.

Derivatization of the pyridine ring can be achieved through various aromatic substitution reactions. For instance, electrophilic aromatic substitution can introduce substituents such as nitro or halogen groups onto the pyridine ring, although the pyridine ring is generally deactivated towards such reactions. More commonly, nucleophilic aromatic substitution can be employed if a suitable leaving group is present on the ring.

Modification of the thiourea moiety itself is also possible. For example, the sulfur atom can be alkylated to form isothioureas, which are valuable intermediates in organic synthesis. The thiourea can also participate in cyclization reactions to form various heterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives.

The most common point of derivatization is the second nitrogen atom of the thiourea. As discussed in the synthesis section, a wide variety of substituents can be introduced by selecting the appropriate isothiocyanate or by using a one-pot, multi-component approach. This allows for the systematic exploration of the structure-activity relationships of this compound derivatives.

Modification SiteReagents/ConditionsResulting Structure
Pyridine RingElectrophilic/Nucleophilic Aromatic SubstitutionSubstituted Pyridine Ring
Thiourea (Sulfur)Alkyl HalidesIsothiourea
Thiourea (Cyclization)α-HaloketonesThiazole Derivatives
Thiourea (N'-position)Various IsothiocyanatesN'-Substituted Thioureas

Functionalization at the Thiourea Moiety

The thiourea group, characterized by its >N-C(S)-N< functionality, is a key site for synthetic elaboration. researchgate.net A common approach involves the reaction of an amine with an isothiocyanate. For instance, the synthesis of N-methyl-N'-ethyl-N'-(3-pyridinylmethyl)thiourea is achieved by dissolving N-ethyl-N-(3-pyridinylmethyl)amine in ethyl ether and subsequently adding methyl isothiocyanate. The reaction proceeds at room temperature, yielding the desired N,N'-disubstituted thiourea as a white precipitate. prepchem.com

Another example of functionalization at the thiourea core is the synthesis of 1,3-Bis(3-pyridinylmethyl)thiourea. This symmetrically disubstituted thiourea is typically prepared through the reaction of thiourea with pyridine-3-carboxaldehyde or similar precursors. ontosight.ai The resulting compound features two pyridin-3-ylmethyl groups attached to the nitrogen atoms of the central thiourea moiety. ontosight.ai

The synthesis of N,N'-disubstituted thioureas can be achieved through various methods. One efficient technique involves the microwave-assisted parallel synthesis from benzoic acid derivatives, which has been shown to drastically reduce reaction times compared to conventional methods. researchgate.net General methods for creating mono- and N,N-disubstituted thioureas also include the debenzoylation of N-substituted- and N,N-disubstituted-N′-benzoylthioureas using hydrazine (B178648) hydrate (B1144303) under solvent-free conditions. researchgate.net These synthetic strategies offer versatile routes to a wide array of thiourea derivatives, allowing for diverse functionalization at the nitrogen atoms of the thiourea group.

Modifications of the Pyridine Ring System (e.g., substituted pyridine, pyridinylmethyl positional isomers)

Alterations to the pyridine ring of this compound introduce another layer of structural diversity. This can be achieved by incorporating substituents onto the pyridine ring or by varying the point of attachment of the methylthiourea group (positional isomers).

The synthesis of thiourea derivatives from functionally substituted pyridines provides a direct route to modified compounds. For example, starting materials such as 2-amino-5-bromopyridine (B118841) and 2-amino-3-hydroxypyridine (B21099) can be reacted with isothiocyanates to yield pyridine-containing thioureas with specific substitutions on the aromatic ring. researcher.life The interaction of these substituted aminopyridines with ethyl or phenyl isothiocyanates in ethanol leads to the formation of the corresponding thiourea derivatives. researcher.life

Synthesis of N-Substituted Variants and Hybrid Compounds

The creation of N-substituted variants and hybrid molecules extends the chemical space accessible from the this compound core. These modifications can involve the introduction of various substituents onto the thiourea nitrogens or the fusion of the thiourea moiety with other chemical scaffolds to create hybrid compounds.

A straightforward example of an N-substituted variant is the previously mentioned N-methyl-N'-ethyl-N'-(3-pyridinylmethyl)thiourea, where both nitrogen atoms of the thiourea are substituted with different alkyl groups. prepchem.com The synthesis of N,N',N"-trisubstituted thiourea derivatives has also been reported, showcasing the potential for extensive substitution on the thiourea framework. nih.gov

The synthesis of hybrid molecules involves the incorporation of the thiourea functionality into larger, more complex structures. N-acylthioureas are a prominent class of such hybrids, and their synthesis is often achieved by reacting an in-situ generated acyl isothiocyanate with an appropriate amine. conicet.gov.ar This methodology allows for the linkage of the thiourea moiety to a wide range of acyl groups, thereby creating a diverse library of hybrid compounds. researchgate.net For example, N-naphthoyl thiourea derivatives have been synthesized using ultrasonic-assisted methods, demonstrating the utility of this approach in generating complex molecules. nih.govacs.org

Advanced Structural Elucidation and Conformational Analysis of N 3 Pyridinylmethyl Thiourea and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de This analysis provides exact measurements of bond lengths, bond angles, and torsion angles, offering a definitive view of the molecule's geometry and packing in the solid state. uol.de While a dedicated study for the monosubstituted N-(3-pyridinylmethyl)thiourea is not widely reported, extensive research on its close derivative, N,N'-bis(3-pyridinylmethyl)thiourea, and its complexes provides significant insight.

In the crystal structures of thiourea (B124793) derivatives, the C-N bonds within the thiourea core typically exhibit lengths that are intermediate between a pure single bond (approx. 1.47 Å) and a pure double bond (approx. 1.27 Å). iucr.org This indicates delocalization of pi-electrons across the S-C-N system. For example, in a copper(I) coordination polymer featuring the N,N'-bis(3-pyridinylmethyl)thiourea ligand, the Cu(I) center is coordinated by nitrogen atoms from two different ligands and the sulfur atom of a third, resulting in a tetrahedral geometry. nih.gov

The geometry around the thiourea group is generally planar. The bond lengths and angles within the pyridyl group conform to those expected for an sp2-hybridized aromatic system. iucr.org

Selected Bond Lengths and Angles for Thiourea Derivatives
ParameterTypical Value / RangeSignificance
C=S Bond Length~1.71 ÅReflects the thiocarbonyl character.
C-N Bond Length1.33 - 1.39 ÅIntermediate character suggests electron delocalization. iucr.org
N-C-N Angle~117-120°Consistent with sp² hybridization of the central carbon.
C-N-C Angle~120-125°Indicates trigonal planar geometry at the nitrogen atoms.

Solution-State Conformation through Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for characterizing the structure and dynamics of molecules in solution.

The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom in the molecule. For this compound and its derivatives, distinct signals are expected for the pyridine (B92270) ring, the methylene (B1212753) bridge (-CH₂-), and the N-H protons of the thiourea group.

In ¹H NMR spectra of related compounds like the salts of 1,3-bis(3-pyridylmethyl)-2-thiourea, the signals for the pyridyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm). researchgate.net The methylene protons adjacent to the pyridine ring and the thiourea nitrogen would be expected to show a characteristic signal, likely a doublet after coupling with the adjacent N-H proton. The N-H protons themselves often appear as broad signals due to chemical exchange and quadrupole broadening from the nitrogen atom. researchgate.net

In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is particularly noteworthy, appearing far downfield, often in the range of δ 180-185 ppm, which is characteristic of thioureas. researchgate.net The carbons of the pyridine ring and the methylene bridge appear at chemical shifts consistent with their electronic environments. researchgate.netmdpi.com

Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridylmethyl Thiourea Scaffolds
AtomNucleusExpected Chemical Shift (ppm)Notes
Pyridyl-H¹H7.0 - 8.5Aromatic region, specific shifts depend on position. researchgate.net
-CH₂-¹H~4.5 - 5.0Adjacent to N and pyridyl ring.
N-H¹HBroad, variable (e.g., ~7.2 ppm)Position and shape depend on solvent and concentration. researchgate.net
C=S¹³C180 - 185Characteristic downfield shift for thiocarbonyl carbon. researchgate.net
Pyridyl-C¹³C120 - 150Aromatic carbon region. researchgate.net
-CH₂-¹³C~45 - 55Aliphatic region.

For derivatives containing a phosphoryl group, such as N-phosphorylated thioureas where R=3-pyridyl, ³¹P NMR spectroscopy is a crucial characterization tool. tandfonline.com The ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus atom. The formation of hydrogen bonds between the thiourea N-H groups and a phosphoryl acceptor group leads to a downfield shift in the ³¹P NMR signal. researchgate.net This phenomenon allows ³¹P NMR to be used as a quantitative probe to measure the hydrogen-bonding strength of thiourea catalysts. researchgate.net Studies on various N-(diisopropoxythiophosphoryl)thioureas show high conformational and tautomeric flexibility in solution, which can be effectively monitored by combined analysis of ¹H, ¹³C, and ³¹P NMR data. researchgate.net

Vibrational Spectroscopy for Bond Analysis and Functional Group Characterization (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. horiba.com These techniques are complementary and are used to confirm the presence of key structural motifs. For this compound, characteristic vibrations for N-H, C-H, C=S, and the pyridine ring are expected.

Salts of the related 1,3-bis(3-pyridylmethyl)-2-thiourea have been characterized using both FT-IR and Raman spectroscopy. researchgate.net The FT-IR spectra of thiourea derivatives typically show strong N-H stretching bands in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, which is a key marker for the thiourea group, usually appears as a band of medium-to-strong intensity in the 700-850 cm⁻¹ region, although it can be coupled with other vibrations. The pyridine ring gives rise to a series of characteristic bands, including C-H stretching above 3000 cm⁻¹ and ring stretching vibrations in the 1400-1600 cm⁻¹ range. acs.org Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C=S bond, which may show a strong Raman signal. americanpharmaceuticalreview.com

Characteristic Vibrational Frequencies (cm⁻¹) for Pyridylmethyl Thiourea Derivatives
Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
N-H Stretch3100 - 3400FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 3000FT-IR, Raman
Pyridine Ring Stretch1400 - 1600FT-IR, Raman
N-H Bend~1550 - 1650FT-IR
C=S Stretch700 - 850FT-IR, Raman

Computational and Theoretical Chemistry Studies on N 3 Pyridinylmethyl Thiourea

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the intrinsic properties of N-(3-pyridinylmethyl)thiourea at the atomic and electronic levels. These methods provide detailed information about the molecule's geometry, electronic distribution, and reactivity. bohrium.comontosight.airesearchgate.netacs.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. bohrium.comontosight.aiacs.orgtandfonline.com These calculations are crucial for obtaining accurate molecular geometries, which form the basis for understanding other electronic properties.

DFT studies have been instrumental in analyzing the electronic properties of related thiourea (B124793) derivatives. For instance, calculations on similar systems have shown that the C=S and C=O bond lengths have a typical double-bond character, while the C-N bond lengths are shorter than average single bonds, suggesting a degree of π-character. conicet.gov.ar The reactivity and stability of molecules like this compound are influenced by these geometric and electronic factors. bohrium.com Computational analyses, including DFT, have been shown to support interpretations drawn from kinetic data in studies of related platinum(II) complexes with thiourea nucleophiles. mku.ac.ke

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons. stuba.sknih.gov

For thiourea derivatives, the HOMO is often located on the sulfur atom, indicating its role as a primary site for electrophilic attack, while the LUMO is typically a π* orbital distributed over the thiourea backbone. nih.govirjweb.com The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. irjweb.comijcce.ac.ir

Mulliken charge distribution analysis, often performed alongside FMO calculations, reveals the partial charges on each atom within the molecule. In related thiazole (B1198619) derivatives, it has been observed that electronegative atoms like nitrogen carry negative charges, making them potential electron donors. irjweb.com This information is vital for understanding intermolecular interactions and reaction mechanisms.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgnih.gov These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying sites susceptible to nucleophilic or electrophilic attack. nih.govnih.gov

For molecules containing both hydrogen bond donors (N-H groups) and acceptors (the sulfur atom and the pyridine (B92270) nitrogen), ESP maps can predict the preferred sites of interaction. researchgate.netresearchgate.net The negative potential is typically concentrated around the sulfur and nitrogen atoms, while positive potential is found around the N-H protons.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics

The flexibility of the this compound molecule allows it to adopt various conformations in space. Understanding this conformational landscape is crucial as different conformers can exhibit different properties and reactivity.

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the possible conformations of a molecule and their relative energies. mdpi.comrsc.org MD simulations, in particular, can provide insights into the dynamic behavior of the molecule over time, revealing how it might change its shape in solution or when interacting with other molecules. mdpi.comrsc.orgnih.govjppres.com The conformational behavior of acyl thiourea derivatives is often influenced by intramolecular hydrogen bonding, which can stabilize specific conformations. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties of this compound, such as its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net By comparing these predicted spectra with experimentally obtained data, the accuracy of the computational model and the structural assignment can be validated. ijcce.ac.ir

For example, DFT calculations have been successfully used to simulate the vibrational spectra of related thiourea compounds, aiding in the assignment of the main normal modes, including those associated with the thioamide group. researchgate.net Similarly, theoretical calculations of NMR chemical shifts can help in the interpretation of experimental NMR spectra.

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its coordination to metal centers or its participation in substitution reactions, computational studies can map out the entire reaction pathway. acs.org This includes identifying transition states, intermediates, and calculating the activation energies associated with each step.

Studies on the substitution reactions of platinum(II) complexes with thiourea nucleophiles have utilized computational methods to support the proposed associative mechanisms. bohrium.comtandfonline.commku.ac.kemku.ac.ke These calculations can provide a detailed understanding of the electronic and steric factors that govern the reactivity of such systems.

Coordination Chemistry of N 3 Pyridinylmethyl Thiourea As a Ligand

Chelation Modes and Ligand Binding Preferences

Monodentate, Bidentate, and Polydentate Coordination Modes

N-(3-pyridinylmethyl)thiourea and its derivatives exhibit a range of coordination behaviors, functioning as monodentate, bidentate, or even polydentate bridging ligands. mdpi.com Generally, thiourea-based ligands can coordinate to a metal center in a monodentate fashion, typically through the soft sulfur atom. mdpi.com However, the presence of the pyridinyl group introduces the potential for chelation.

The most common chelation mode for pyridyl-thiourea type ligands is bidentate, forming a stable chelate ring by coordinating through the pyridine (B92270) nitrogen and the thiourea (B124793) sulfur atom (N,S-chelation). mdpi.comresearchgate.net This mode has been observed in numerous transition metal complexes.

Furthermore, these ligands can display more complex, polydentate coordination. For instance, a copper(I) complex with a related ligand, N-(3-pyridyl)-N′-phenylthiourea, was found to form a one-dimensional chain where the ligand acts in an N,S-bridging mode, linking multiple metal centers. wm.edu Studies on ruthenium and osmium complexes with a similar pyridylmethyl thiourea ligand have revealed remarkable versatility, with the ligand adopting various coordination modes, including bidentate (κ²Npy,S) and tridentate (κ³Npy,Namine,S and κ³Npy,Namide,S) fashions, depending on the reaction conditions and the deprotonation state of the ligand. mdpi.com

Role of Pyridine Nitrogen and Thiourea Sulfur/Nitrogen Atoms in Complexation

The specific donor atoms involved in coordination dictate the resulting complex's geometry and stability.

Thiourea Sulfur Atom: The sulfur atom of the thiocarbonyl group (C=S) is a soft donor and a primary site for coordination to many transition metals, particularly those of the second and third rows. nih.gov Its involvement is a near-universal feature in the coordination chemistry of these ligands.

Pyridine Nitrogen Atom: The nitrogen atom of the pyridine ring is a harder donor site compared to sulfur. Its participation is crucial for the formation of stable bidentate N,S-chelate rings. Coordination of the pyridyl nitrogen is often confirmed by significant downfield shifts of the pyridine proton signals in ¹H NMR spectra. mdpi.com

Thiourea Nitrogen Atoms: The nitrogen atoms of the thiourea moiety can also play a vital role in complexation. nih.gov While the amine nitrogen (adjacent to the methylene (B1212753) group) can coordinate directly to form a tridentate complex, it is more common for the amide nitrogen to become involved after deprotonation. mdpi.com This deprotonation creates an anionic ligand that can form a strong bond with the metal center, leading to highly stable N,S- or even N,N,S-coordinated structures, as seen in various platinum(II), ruthenium(II), and osmium(II) complexes. mdpi.comsunway.edu.my

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent.

Transition Metal Complexes (e.g., Cu, Pt, Ru, Co, Ni)

A variety of transition metal complexes incorporating pyridyl-thiourea ligands have been synthesized, showcasing the ligand's broad coordination capabilities.

Copper (Cu): Copper(I) complexes of related N-(3-pyridyl)thiourea derivatives have been prepared by reacting the ligand with copper(I) halides and copper(I) nitrate. wm.edu For example, the complex [Cu(N-(3-pyridyl)-N′-phenylthiourea)₂]NO₃ was successfully synthesized and characterized. wm.edu

Platinum (Pt): Platinum(II) complexes are commonly synthesized from precursors like cis-[PtCl₂(PPh₃)₂] or K₂PtCl₄. sunway.edu.myrsc.org Reactions with pyridyl-substituted thioureas in the presence of a base can lead to the formation of neutral, dianionic (N,S)-chelating complexes or cationic, monoanionic complexes, depending on the stoichiometry and reaction conditions. sunway.edu.my

Ruthenium (Ru): Half-sandwich organometallic ruthenium(II) complexes have been a focus of significant research. nih.gov A common synthetic route involves reacting a ruthenium dimer, such as [{(η⁶-p-cymene)RuCl}₂(μ-Cl)₂], with the pyridyl-thiourea ligand. mdpi.comresearchgate.net This method has been used to produce cationic complexes where the ligand coordinates in a bidentate κ²Npy,S fashion. mdpi.com Subsequent deprotonation can yield tridentate coordination. mdpi.com

Cobalt (Co) and Nickel (Ni): Complexes of cobalt(II) and nickel(II) with various thiourea derivatives are typically prepared by reacting the ligand with the corresponding metal(II) salts, such as acetates or chlorides, often in an alcoholic solvent. ksu.edu.trresearchgate.net These reactions generally yield neutral complexes where the deprotonated ligand coordinates in a bidentate fashion. ksu.edu.tr

Structural Elucidation of Metal-Ligand Architectures via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for establishing the precise three-dimensional structure of these complexes, confirming coordination modes, bond lengths, and bond angles.

While a specific crystal structure for a complex of the parent this compound was not detailed in the provided sources, extensive crystallographic studies on closely related analogues provide deep insight into the expected architectures.

For instance, the X-ray structure of [Cu(N-(3-pyridyl)-N′-phenylthiourea)₂]NO₃ revealed a polymeric one-dimensional link-chain structure where the thiourea ligand bridges copper centers via its nitrogen and sulfur atoms. wm.edu Platinum(II) complexes with analogous ligands have been shown to adopt a distorted square-planar geometry, with the deprotonated thiourea acting as an (N,S)-chelating ligand. sunway.edu.my The structures of palladium(II) and platinum(II) cyclometallated species with related N-(2-pyridyl)ureas have also been elucidated by X-ray analysis, confirming their slightly distorted square planar geometries. mdpi.com

Representative Crystallographic Data for a Related Platinum(II)-Thiourea Complex
ParameterValue
Complex[Pt{SC(NPh)(NCH₂py)}(PPh₃)₂]
Crystal SystemMonoclinic
Space GroupP2₁/c
Coordination GeometryDistorted Square-Planar
Donor SetNP₂S
Chelation Mode(N,S)-chelating dianion

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, IR, NMR)

Spectroscopic methods are essential for characterizing the complexes in solution and solid states, providing clear evidence of ligand coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is highly informative for identifying the donor atoms. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed.

ν(C=S): The C=S stretching vibration typically experiences a shift to a lower frequency (wavenumber), indicating the weakening of the bond upon coordination of the sulfur atom to the metal. mdpi.com

ν(C-N): Concurrently, the C-N stretching band of the thiourea backbone often shifts to a higher frequency, suggesting an increase in double-bond character due to electron delocalization within the chelate ring. mdpi.com

ν(N-H): The N-H stretching band can broaden, shift, or, in the case of deprotonation, disappear entirely, which provides strong evidence for the coordination of a thiourea nitrogen atom. mdpi.comksu.edu.tr

Typical IR Spectral Changes Upon N,S-Chelation of Thiourea Ligands
Vibrational ModeTypical Frequency in Free Ligand (cm⁻¹)Change Upon ComplexationReason
ν(N-H)~3150-3300Broadens, shifts, or disappearsN-H bond involvement/deprotonation
ν(C-N)~1250-1350Shifts to higher frequencyIncreased double bond character
ν(C=S)~700-800Shifts to lower frequencyS-coordination weakens C=S bond

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure of these complexes in solution.

¹H NMR: Coordination of the pyridine nitrogen causes a significant downfield shift of the proton in the 6-position of the pyridine ring. mdpi.com The N-H protons of the thiourea group also typically shift downfield upon complexation. utm.my

¹³C NMR: The most diagnostic signal is that of the thiocarbonyl carbon (C=S). This carbon resonance generally shifts upon coordination through the sulfur atom, reflecting the change in its electronic environment. mdpi.com Shifts are also observed for the carbons of the pyridine ring.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and coordination environment. The free ligand typically displays intense absorptions in the UV region corresponding to π→π* transitions. utm.mymdpi.com Upon complexation, these bands may be shifted, and new, lower-energy bands often appear in the visible region. utm.my These new bands are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of coordination complex formation. utm.my

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes containing pyridyl-thiourea ligands are dictated by the nature of the metal ion, its oxidation state, and the coordination geometry of the resulting complex. These properties are typically investigated using UV-Visible spectroscopy and magnetic susceptibility measurements.

Electronic Properties: The electronic spectra of pyridyl-thiourea metal complexes provide valuable information about the coordination environment. In the UV-Vis spectra of palladium(II) complexes with 1-allyl-3-(2-pyridyl)thiourea (a close analog), the charge transfer bands associated with the pyridine ring (π → π) and the thiourea moiety (n → π) exhibit noticeable shifts upon coordination to the metal center. researchgate.net Specifically, these bands undergo a hypsochromic (blue) shift, which is indicative of the ligand coordinating to the metal ion. researchgate.net This coordination gives rise to new ligand-to-metal charge-transfer (LMCT) bands. researchgate.net

For instance, studies on various thiourea complexes with transition metals like Co(II) and Ni(II) show characteristic absorption bands. Ni(II) complexes can exhibit bands attributable to charge transfer, while Co(II) complexes may show bands corresponding to d-d transitions such as ⁴T₁(F) to ⁴T₁(P). amazonaws.com The geometry of the complex heavily influences these transitions; for example, d-d electronic transitions are characteristic of octahedral and tetrahedral complexes. researchgate.netyoutube.com

Table 1: Representative Electronic Spectral Data for Pyridyl-Thiourea Analog Complexes
ComplexLigandKey Absorption Bands (nm)AssignmentReference
[Pd(APTU)Cl₂]1-allyl-3-(2-pyridyl)thiourea (APTU)Shifted π → π* and n → π*Ligand-Metal Charge Transfer (LMCT) researchgate.net
Tetrahedral Ni(II) ComplexSubstituted Thiourea~350-400⁴T₁(F) → ⁴T₁(P) transition amazonaws.com
Tetrahedral Co(II) ComplexSubstituted Thiourea~680⁴T₁(F) → ²A₂ transition amazonaws.com

Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a complex, which in turn helps to elucidate its geometry and bonding. For example, Co(II) (a d⁷ ion) complexes can have magnetic moment (μ_eff) values in the range of 4.65-4.85 Bohr Magnetons (B.M.), which is characteristic of a high-spin, octahedral or tetrahedral geometry with three unpaired electrons. researchgate.net

Square planar Ni(II) (d⁸) complexes are typically diamagnetic (μ_eff = 0 B.M.), whereas tetrahedral Ni(II) complexes are paramagnetic with magnetic moments around 3.5-4.2 B.M., corresponding to two unpaired electrons. amazonaws.comrsc.org Thiourea complexes of metals like Zn(II) and Cd(II), which have a d¹⁰ electronic configuration, are expectedly diamagnetic. rsc.org The specific geometry adopted is influenced by factors such as the nature of the anion and steric effects from the ligand. amazonaws.com

Table 2: Magnetic Properties and Inferred Geometries of Analogous Thiourea Metal Complexes
Metal IonTypical Magnetic Moment (μ_eff, B.M.)Number of Unpaired ElectronsCommon GeometryReference
Co(II)4.65 - 4.853Tetrahedral / Octahedral researchgate.net
Ni(II)~3.5 - 4.22Tetrahedral amazonaws.com
Ni(II)00Square Planar rsc.org
Cu(II)1.7 - 2.21Various (e.g., Distorted Octahedral) amazonaws.com

Catalytic Applications of this compound Metal Complexes (e.g., photodegradation)

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. rsc.org Palladium, Ruthenium, and Osmium complexes featuring pyridyl-thiourea ligands have demonstrated significant activity in this area.

Heck Cross-Coupling Reactions: A Palladium(II) complex incorporating a picoline thiourea ligand, N'-2-(5-picolyl)-N-4-bromobenzoylthiourea, has been successfully employed as a homogeneous catalyst for Heck cross-coupling reactions. This reaction, which forms a new C-C bond, achieved a conversion rate of 83.81%, highlighting the potential of such complexes in synthetic organic chemistry. scientific.net

Hydrogenation via Frustrated Lewis Pairs (FLP): Ruthenium and Osmium complexes with the ligand N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea have been shown to act as catalysts for the hydrogenation of various polar unsaturated bonds. mdpi.comresearchgate.net These complexes can behave as Frustrated Lewis Pairs (FLPs). In this mechanism, the metal center acts as the Lewis acid and a deprotonated nitrogen atom on the ligand acts as the Lewis base. This combination allows for the heterolytic activation of molecular hydrogen (H₂), which can then be transferred to substrates like imines (C=N), olefins (C=C), and ketones (C=O). mdpi.comresearchgate.net The versatility of the ligand's coordination modes is crucial for the catalytic cycle. mdpi.com

Table 3: Homogeneous Catalytic Applications of Pyridyl-Thiourea Analog Complexes
Catalyst TypeReactionSubstratesMechanism/Key FeatureReference
Palladium(II)-Picoline ThioureaHeck Cross-CouplingAlkenes, Aryl halidesC-C bond formation scientific.net
Ruthenium(II)-Pyridyl ThioureaHydrogenationImines, Ketones, AlkenesFrustrated Lewis Pair (FLP) activity mdpi.comresearchgate.net
Osmium(II)-Pyridyl ThioureaHydrogenationImines, Ketones, AlkenesFrustrated Lewis Pair (FLP) activity mdpi.comresearchgate.net

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. This approach offers significant advantages, including ease of separation and catalyst recycling. While homogeneous pyridyl-thiourea catalysts are more widely reported, the principles can be extended to develop heterogeneous systems.

Immobilization on Solid Supports: A common strategy for creating heterogeneous catalysts is to immobilize a homogeneous metal complex onto a solid support. For example, an Fe(II) catalyst containing an acyl thiourea ligand has been successfully supported on silica (B1680970) nanoparticles. This heterogeneous system was effective for the transfer hydrogenation of various carbonyl compounds, demonstrating that thiourea-based complexes can be adapted for heterogeneous applications. nih.gov It is conceivable that this compound complexes could be similarly immobilized on supports like silica, alumina, or polymers to create robust, reusable catalysts.

Electrocatalysis on Metal Surfaces: The interaction of thiourea with metal surfaces is another form of heterogeneous catalysis. Studies on the electrochemical oxidation of thiourea at a Palladium (Pd) electrode surface in an acidic medium show a distinct catalytic response. nih.gov This process involves the adsorption of thiourea onto the solid Pd surface, which facilitates its oxidation. While this example involves thiourea as a reactant rather than a ligand in a pre-formed complex, it underscores the strong interactions between the thiourea functional group and metal surfaces, a principle that is fundamental to the development of surface-based heterogeneous catalysts. nih.gov

Mentioned Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
N-(2-pyridinylmethyl)thiourea
1-allyl-3-(2-pyridyl)thiourea (APTU)
Cobalt(II)
Nickel(II)
Palladium(II)
Zinc(II)
Cadmium(II)
Copper(II)
N'-2-(5-picolyl)-N-4-bromobenzoylthiourea
Ruthenium
Osmium
N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea
Iron(II)

Supramolecular Chemistry and Non Covalent Interactions of N 3 Pyridinylmethyl Thiourea

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is a predominant force in the crystal engineering of thiourea (B124793) derivatives. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom and the pyridyl nitrogen atom act as acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonding networks that define the crystalline architecture. In derivatives like N,N'-bis(3-pyridyl)urea, the introduction of the pyridyl ring leads to competition for the strong N-H donors, often favoring N-H···N(pyridyl) interactions over the typical urea (B33335) N-H···O tape motif. acs.org This principle also applies to thioureas, where N-H···S and N-H···N(pyridyl) bonds are key structure-directing interactions. scielo.org.mxmdpi.com

The crystal structures of N-(3-pyridinylmethyl)thiourea derivatives reveal a complex interplay of various hydrogen bonds that build up the supramolecular assembly.

N-H···S Interactions: The interaction between the thiourea N-H donor and the thione sulfur acceptor is a common motif in thiourea chemistry, often leading to the formation of centrosymmetric dimers. scielo.org.mx In many N-arylthiourea derivatives, these interactions generate a characteristic R2(8) ring motif in the crystal packing. acs.org While these sulfur-centered hydrogen bonds are considered relatively weak, they are frequently observed and play a significant role in stabilizing crystal lattices. wm.eduresearchgate.net

N-H···N Interactions: The nitrogen atom of the pyridyl ring is a strong hydrogen bond acceptor. In the crystal structure of 1,3-bis(3-pyridylmethyl)-2-thiourea, the molecules associate through N-H···N(pyridyl) interactions. researchgate.net This type of hydrogen bond is often preferred over N-H···S interactions, especially when the pyridyl group is sterically accessible. scielo.org.mx In some related structures, both intramolecular N-H···N and intermolecular N-H···S hydrogen bonds are observed, leading to complex, multidimensional networks. buu.ac.th The interplay between these hydrogen bonds can result in the formation of 1D zigzag chains, 2D sheets, or 3D networks. wm.edu

Interaction TypeDonorAcceptorTypical Role in Structure
N-H···S Thiourea N-HThione C=SFormation of centrosymmetric dimers
N-H···N Thiourea N-HPyridyl NAssociation of molecules into chains or sheets researchgate.net
C-H···π Aliphatic/Aromatic C-HPyridyl π-systemInter-layer connections, stabilization of 3D packing researchgate.net

π-Stacking Interactions and Aromatic Stacking in Self-Assemblies

Aromatic stacking, or π-π stacking, is another crucial non-covalent interaction that contributes to the stability of the supramolecular assemblies of this compound. nih.gov This interaction occurs between the electron-rich pyridyl rings of adjacent molecules.

Anion-Binding Properties and Host-Guest Chemistry

The thiourea functional group is a well-established and highly effective anion-binding motif. nih.gov The two N-H groups can act in a cooperative manner to form hydrogen bonds with an anionic guest, making thiourea-based molecules excellent receptors in host-guest chemistry. nih.gov The incorporation of a pyridylmethyl group can enhance or modulate this binding ability.

Luminescent rhenium(I) complexes incorporating a pyridinylmethyl-thiourea ligand have been shown to act as sensors for anions like fluoride (B91410) (F⁻), acetate (B1210297) (OAc⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). acs.orgacs.org The binding event, driven by hydrogen bonds between the thiourea N-H protons and the anion, causes changes in the absorption and emission spectra of the complex, allowing for colorimetric or fluorometric detection. acs.orgacs.org Studies on thiacalix wm.eduarene-based receptors functionalized with both 2-pyridylmethyl and phenylthiourea (B91264) groups demonstrate allosteric binding, where the complexation of a metal ion (e.g., Ag⁺) at the pyridyl sites can positively influence the binding of an anion at the thiourea site on the opposite side of the macrocycle. rsc.org This host-guest chemistry highlights the potential for creating sophisticated molecular sensors and switches. rsc.orgthno.org

Receptor SystemGuest Anions DetectedLog K (affinity) Range
Rhenium(I) polypyridine complex with N-(1-phenyl)-N'-(4-pyridinylmethyl)thioureaF⁻, OAc⁻, H₂PO₄⁻3.53 - 4.94 acs.orgacs.org
Thiourea-based receptor with pyridine (B92270) and 4-nitrophenyl units (MT4N)F⁻5.98 nih.gov

Formation of Coordination Polymers and Extended Structures

The this compound ligand, particularly in its N,N'-bis(3-pyridinylmethyl)thiourea form, is a versatile building block for the construction of coordination polymers. iucr.org It can act as a flexible ligand, coordinating to metal centers through the pyridyl nitrogen atoms and the thiourea sulfur atom. iucr.orgpsu.edunih.gov This multi-modal coordination capability allows for the formation of diverse and structurally interesting architectures, such as helices and layers. iucr.org

A notable example is the coordination polymer formed with copper(I) iodide, [CuI(C₁₃H₁₄N₄S)]n. iucr.orgnih.gov In this structure, each Cu(I) center adopts a distorted tetrahedral geometry. It is coordinated by two nitrogen atoms from two different thiourea ligands, the sulfur atom of a third ligand, and an iodide ion. iucr.orgnih.gov The coordination bonds link the components into a two-dimensional layered structure, which is further stabilized by π-π stacking interactions between the pyridyl rings. iucr.org The flexibility of the bis(pyridylmethyl)thiourea ligand allows it to bridge multiple metal centers, facilitating the growth of these extended networks.

Table of Crystallographic Data for [CuI(N,N′-bis(3-pyridylmethyl)thiourea)]n iucr.orgnih.gov

ParameterValue
Formula [CuI(C₁₃H₁₄N₄S)]n
Molecular Weight 448.78
Crystal System Monoclinic
Space Group P 2₁/c
a (Å) 13.3610 (10)
b (Å) 8.3673 (7)
c (Å) 14.2686 (11)
β (˚) 102.001 (2)
Volume (ų) 1560.3 (2)
Z 4

Structure Activity Relationship Sar Studies of N 3 Pyridinylmethyl Thiourea and Its Analogs

Correlating Structural Modifications with Biological Activity Profiles (Pre-clinical, in vitro/cellular)

SAR studies on N-(3-pyridinylmethyl)thiourea analogs have demonstrated that minor structural changes can significantly influence their biological activity, including anticancer, anti-leishmanial, and anti-inflammatory effects.

Anticancer Activity: The thiourea (B124793) scaffold is a key feature in many compounds with cytotoxic properties. Studies on derivatives of pyridylalkylamines have shown that these compounds exhibit cytotoxicity against various cancer cell lines. For instance, bis-thiourea derivatives have demonstrated higher inhibitory potency against the HepG2 (liver cancer) cell line than the reference drug, etoposide. researchgate.net Specifically, 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) was identified as the most potent cytotoxic compound against the MOLT-3 (leukemia) cell line, with an IC50 value of 1.62 μM. researchgate.net In another study, 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives were synthesized and evaluated as anticancer agents, with one derivative showing high activity against MCF-7 and SkBR3 breast cancer cells (IC50 values of 1.3 and 0.7 µM, respectively). biointerfaceresearch.com The activity of thiourea derivatives is often greater than their urea (B33335) counterparts. biointerfaceresearch.com Modifications involving the introduction of a heterocyclic substituent, like the pyridine (B92270) ring, can enhance the specificity of interaction with target proteins. biointerfaceresearch.com

Aromatase Inhibition: Aromatase is a critical target in the treatment of hormone-dependent breast cancer. N,N'-disubstituted thioureas have been investigated as potential aromatase inhibitors. Three series of thioureas—monothiourea, 1,4-bisthiourea, and 1,3-bisthiourea—were synthesized and evaluated. researchgate.net The meta-bisthiourea derivatives bearing a 4-nitro group (6f) or 3,5-di-trifluoromethyl groups (6h) proved to be the most potent, with sub-micromolar IC50 values of 0.8 and 0.6 μM, respectively. This highlights that the substitution pattern and the electronic nature of the substituents on the phenyl ring are critical for inhibitory activity. researchgate.net

Anti-leishmanial Activity: Thiourea derivatives have also shown promise as agents against Leishmania amazonensis. In a study of N,N′-disubstituted thioureas, the lipophilicity of the substituents and the length of the spacer between aromatic rings were found to be determinant factors for activity. mdpi.com An increase in the spacer length generally led to a decrease in biological activity against the promastigote form. mdpi.com Compound 3e , from a first-generation series, was particularly effective against the intracellular amastigote form (IC50 = 4.9 ± 1.2 µM), outperforming the control drug miltefosine (B1683995). mdpi.com A second generation of compounds incorporating a piperazine (B1678402) ring showed enhanced potency and selectivity, with compound 5i emerging as the most promising candidate (IC50 = 1.8 ± 0.5 µM). mdpi.com

Anti-inflammatory Activity: The anti-inflammatory potential of thiourea derivatives has been assessed through their ability to inhibit the oxidative burst in human whole blood cells. In a study involving three thiourea compounds, 1-Phenyl-3-(3-pyridinylmethyl) thiourea (comp 2) and another derivative (comp 3) significantly suppressed the production of reactive oxygen species (ROS). pharmacophorejournal.com Compound 2 showed a strong suppressive effect on ROS with an IC50 value of less than 5.3 ± 0.4 µg/mL, while compound 3 had an IC50 of 10.4 ± 0.2 µg/mL, both being more potent than ibuprofen (B1674241) (IC50 = 43.4 ± 0.9 µg/mL). pharmacophorejournal.com All tested compounds were found to be non-toxic to fibroblast cells. pharmacophorejournal.com

Interactive Data Table: SAR Findings for this compound Analogs Below is a summary of the biological activities of various thiourea derivatives based on their structural features.

Compound/SeriesStructural ModificationBiological ActivityTarget/Cell LineKey FindingCitation
Bis-thiourea derivativesbis-thiourea core, 4-chlorophenyl groupCytotoxicityHepG2, MOLT-3Bis-thioureas showed higher potency than the reference drug. researchgate.net
1-Aryl-3-(pyridin-2-yl) thioureasPyridin-2-yl substitutionAnticancerMCF-7, SkBR3Thiourea derivatives were more active than corresponding ureas. biointerfaceresearch.com
meta-Bisthiourea (6f, 6h)1,3-bisthiourea with 4-NO2 or 3,5-diCF3 groupsAromatase InhibitionAromatase enzymeSub-micromolar IC50 values achieved; substituent position is key. researchgate.net
Thiourea (3e)N,N'-disubstituted thioureaAnti-leishmanialL. amazonensisMore potent than miltefosine against the amastigote form. mdpi.com
Piperazine thiourea (5i)Introduction of a piperazine ringAnti-leishmanialL. amazonensisEnhanced potency and selectivity over first-generation compounds. mdpi.com
1-Phenyl-3-(3-pyridinylmethyl) thiourea (comp 2)Phenyl and 3-pyridinylmethyl groupsAnti-inflammatory (ROS inhibition)Human whole blood cellsMore potent inhibitor of ROS production than ibuprofen. pharmacophorejournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. analis.com.myresearchgate.net This approach establishes a mathematical relationship between chemical structure and activity, enabling the prediction of the efficacy of new, unsynthesized compounds. analis.com.myresearchgate.net

For thiourea derivatives, QSAR models have been developed to predict various biological activities, including cytotoxicity and anti-parasitic effects. These models are typically built using statistical techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). analis.com.my

QSAR for Cytotoxicity: A QSAR study on (thio)urea derivatives derived from pyridylalkylamines investigated their cytotoxicity against several cancer cell lines. researchgate.net The models revealed that for the HuCCA-1 cell line, compounds with a high ionization potential exhibited high cytotoxicity. For the A549 cell line, derivatives with a dimethoxyphenyl group showed high cytotoxicity, which correlated with their radial distribution function. Furthermore, a low energy of the highest occupied molecular orbital (E-HOMO) was associated with high cytotoxicity against the HepG2 cell line. researchgate.net These models provide valuable insights into the physicochemical properties that govern the cytotoxic effects of these compounds. researchgate.net

QSAR for Anti-Amoebic Activity: In a study of newly synthesized carbonyl thiourea derivatives, QSAR models were developed to predict their activity against Acanthamoeba sp. analis.com.my Using techniques like stepwise-MLR and genetic algorithm (GA)-PLS, a robust model was created. The final GA-PLS model showed good statistical quality (r² = 0.827, r²cv = 0.682, r²test = 0.790), indicating strong predictive ability. analis.com.my The model was validated internally and externally, confirming its robustness and the absence of chance correlation. analis.com.my Such models are instrumental in designing new lead compounds with potentially high anti-amoebic properties. analis.com.my

General QSAR Principles for Thiourea Derivatives: QSAR studies on thiourea derivatives often correlate activity with hydrophobic and hydrophilic properties, as well as the specific functional groups present in the molecules. farmaciajournal.com For instance, the lipophilicity, represented by logP, is a critical parameter, with optimal values suggesting good bioavailability. farmaciajournal.com The development of a QSAR model involves several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors (physicochemical properties), division of the data into training and test sets, generation of a mathematical model using regression analysis, and rigorous validation of the model's predictive power. researchgate.netnih.gov

Interactive Data Table: QSAR Models for Thiourea Derivatives This table outlines examples of QSAR models developed for thiourea analogs.

Activity PredictedModel TypeKey DescriptorsStatistical SignificanceKey FindingCitation
Cytotoxicity (HuCCA-1)QSARIonization PotentialNot specifiedHigh ionization potential correlates with high cytotoxicity. researchgate.net
Cytotoxicity (A549)QSARRadial Distribution FunctionNot specifiedDimethoxyphenyl group and high radial distribution function correlate with high cytotoxicity. researchgate.net
Cytotoxicity (HepG2)QSARE-HOMO (Energy of Highest Occupied Molecular Orbital)Not specifiedLow E-HOMO values correlate with high cytotoxicity. researchgate.net
Anti-Amoebic ActivityGA-PLSMATS1m, GATS5m, GATS3e, ESpm01d, etc.r² = 0.827, r²test = 0.790The model can reliably predict the anti-amoebic activity of new carbonyl thiourea compounds. analis.com.my
Tankyrase Inhibition2D-QSAR (MLR)Not specifiedR² = 0.9253, Q²cv = 0.8767The model shows a strong correlation between structural descriptors and Tankyrase inhibition. ijper.org

Pharmacophore Elucidation for this compound Derivatives

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a biological response. unina.it Pharmacophore modeling is a powerful tool in drug discovery, used to identify new molecules with different chemical scaffolds but similar biological activities and to refine the SAR of a series of compounds. unina.itnih.gov

The process involves identifying common chemical features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—among a set of active molecules and their spatial arrangement. nih.govresearchgate.net

Pharmacophore for Aromatase Inhibitors: For N,N'-disubstituted thiourea derivatives acting as aromatase inhibitors, molecular docking studies have helped to elucidate their pharmacophore. The most potent meta-bisthiourea compounds, 6f (with a 4-NO2 group) and 6h (with 3,5-diCF3 groups), were shown to mimic the steroidal backbone of the natural substrate, androstenedione. researchgate.net One of the thiourea moieties in these compounds engages in hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Val370, Leu477, and Thr310. researchgate.net This indicates that a key pharmacophoric feature for this class of inhibitors is a structural element capable of forming these specific hydrophobic interactions, in addition to the hydrogen bonding capabilities of the thiourea group itself.

General Pharmacophoric Features of Thioureas: The biological activity of thiourea derivatives is generally linked to three key features: the nitrogen atoms acting as hydrogen-bond donors, the sulfur atom providing a complementary binding site, and the various substituents that can be modified to enhance binding affinity and specificity. biointerfaceresearch.com The core N-C(S)-N structure allows for the formation of both hydrogen bond acceptor and donor interactions, facilitating binding to a wide range of enzymes and receptors. biointerfaceresearch.com

In the context of this compound, the pharmacophore would consist of:

Hydrogen Bond Donors: The N-H groups of the thiourea linker.

Hydrogen Bond Acceptor/Metal Coordination Site: The sulfur atom of the thiourea and the nitrogen atom of the pyridine ring.

Aromatic/Hydrophobic Region: The pyridine ring and any other aryl substituents.

Defined Spatial Arrangement: The specific 3D orientation of these features, dictated by the flexibility of the methyl linker and the substitution pattern on the rings.

By generating a pharmacophore model based on highly active this compound analogs, researchers can virtually screen large compound libraries to identify novel and structurally diverse candidates with the potential for similar or improved biological activity. nih.govnih.gov

Investigations into the Biological Activities of N 3 Pyridinylmethyl Thiourea and Its Derivatives Excluding Clinical Human Data and Safety/adverse Effects

Antimicrobial Activity (in vitro/pre-clinical models)

Thiourea (B124793) derivatives are recognized for their broad-spectrum antimicrobial activities, which have been attributed to the presence of oxygen, nitrogen, and sulfur donor atoms that allow for a multitude of bonding possibilities. Both the ligands and their metal complexes have demonstrated a wide range of biological activities, including antibacterial and antifungal properties.

Antibacterial Potency and Spectrum

A series of thiourea derivatives have been synthesized and evaluated for their antibacterial activities. In one study, a derivative designated as TD4 demonstrated potent activity against both methicillin-susceptible Staphylococcus aureus (ATCC 29213) and methicillin-resistant S. aureus (MRSA; USA 300) strains, with a minimum inhibitory concentration (MIC) of 2 µg/mL for the former. The antibacterial activity of TD4 was further observed against various strains of S. aureus, Staphylococcus epidermidis, and Enterococcus faecalis, with MIC values ranging from 2 to 16 µg/mL. The underlying mechanism of action for TD4 was found to involve the disruption of NAD+/NADH homeostasis and the integrity of the bacterial cell wall.

Another study of five thiourea derivative ligands and their nickel and copper complexes revealed that all compounds inhibited bacterial growth, with MIC values ranging from 50 to 400 µg/cm³.

Table 1: Antibacterial Activity of Thiourea Derivatives
Compound/DerivativeBacterial StrainMICReference
TD4Methicillin-susceptible Staphylococcus aureus (ATCC 29213)2 µg/mL
TD4Methicillin-resistant Staphylococcus aureus (MRSA; USA 300)Not specified in provided text
TD4Staphylococcus epidermidis2-16 µg/mL
TD4Enterococcus faecalis2-16 µg/mL
Thiourea derivative ligands and their metal complexesVarious bacteria50-400 µg/cm³

Antifungal Efficacy

Thiourea derivatives have also demonstrated notable antifungal properties. A study investigating four thiourea derivatives of 2-thiophenecarboxylic acid against nosocomial Candida auris strains found that the ortho-methylated derivative (SB2) exhibited the highest antifungal activity, with a significant inhibitory effect on biofilm growth and microbial adherence. The antifungal action of these derivatives is influenced by structural modifications, particularly the position of the methyl group on the aromatic ring.

In a broader study, various thiourea derivatives and their metal complexes showed anti-yeast activity with MICs between 25 and 100 μg/cm³. This suggests that these compounds are generally more effective against yeasts than bacteria, a difference that may be attributed to the distinct compositions of their cell walls; fungal cell walls contain chitin, while bacterial cell walls are composed of murein.

Table 2: Antifungal Activity of Thiourea Derivatives
Compound/DerivativeFungal StrainActivity/MICReference
Ortho-methylated derivative (SB2) of 2-thiophenecarboxylic acidCandida aurisHighest antifungal activity, inhibited biofilm growth
Thiourea derivative ligands and their metal complexesVarious yeasts25-100 µg/cm³

Antiprotozoal Activities (e.g., anti-Leishmanial)

The investigation into the antiprotozoal potential of thiourea derivatives has revealed promising activity against various parasites, including Leishmania species. A study on a series of thiourea derivatives against Leishmania amazonensis identified a compound, 3e, as the most promising from the first generation, with an IC₅₀ of 4.9 ± 1.2 µM against the amastigote form, surpassing the positive control, miltefosine (B1683995) (IC₅₀ = 7.5 ± 1.2 µM). The introduction of a piperazine (B1678402) ring in the second generation of these derivatives enhanced both potency and selectivity, with compound 5i showing an IC₅₀ of 1.8 ± 0.5 µM.

In another study, newly synthesized 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives were evaluated against Leishmania major promastigotes. Among these, compound 3 demonstrated the highest activity with an IC₅₀ of 38.54 µg/mL after 48 hours. While less potent than the control drug amphotericin B, these findings highlight the potential for developing thiourea-based compounds as antileishmanial agents.

Table 3: Anti-Leishmanial Activity of Thiourea Derivatives
Compound/DerivativeLeishmania SpeciesFormIC₅₀Reference
3eL. amazonensisAmastigote4.9 ± 1.2 µM
5iL. amazonensisNot specified1.8 ± 0.5 µM
3L. majorPromastigote38.54 µg/mL

Enzyme Inhibition Studies and Mechanistic Insights

The biological activities of thiourea derivatives often stem from their ability to inhibit specific enzymes, thereby disrupting critical cellular processes.

Urease Inhibition

Thiourea derivatives have been extensively studied as inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335). This enzymatic activity is a key virulence factor for certain bacteria, such as Helicobacter pylori. A series of N,N'-disubstituted thioureas demonstrated varying degrees of in vitro urease inhibition, with IC₅₀ values ranging from 5.53 ± 0.02 to 91.50 ± 0.08 µM, many of which were superior to the standard inhibitor, thiourea (IC₅₀ = 21.00 ± 0.11 μM). Kinetic studies revealed that these compounds act as mixed-type or competitive inhibitors.

In another investigation, N-monosubstituted thioureas were identified as effective urease inhibitors. One compound, b19, exhibited potent inhibition of both extracted urease (IC₅₀ = 0.16 ± 0.05 µM) and urease in intact H. pylori cells (IC₅₀ = 3.86 ± 0.10 µM), making it significantly more potent than the clinically used drug acetohydroxamic acid (AHA). Molecular docking simulations suggest that the monosubstituted thiourea moiety can penetrate the urea binding site.

Furthermore, N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) was identified as a potent urease inhibitor through a rational in silico drug design approach and was found to outperform AHA in in vitro activity assays.

Table 4: Urease Inhibition by Thiourea Derivatives
Compound/DerivativeUrease SourceIC₅₀Reference
N,N'-disubstituted thioureasNot specified5.53 ± 0.02 - 91.50 ± 0.08 µM
b19 (N-monosubstituted thiourea)Extracted urease0.16 ± 0.05 µM
b19 (N-monosubstituted thiourea)Intact H. pylori cells3.86 ± 0.10 µM
N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU)Not specifiedOutperformed acetohydroxamic acid (AHA)

Other Enzyme Targets (e.g., reverse transcriptase)

Thiourea derivatives have also been investigated as inhibitors of other crucial enzymes, such as viral reverse transcriptase (RT). A study focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (compound HI-244) as a potent inhibitor of HIV-1 replication. This compound effectively inhibited the replication of the HIV-1 strain HTLV(IIIB) in human peripheral blood mononuclear cells with an IC₅₀ value of 0.007 µM. Notably, HI-244 was significantly more effective against a multidrug-resistant HIV-1 strain (RT-MDR) and an NNRTI-resistant strain (A17) compared to the reference compound trovirdine. NNRTIs function by binding directly to the reverse transcriptase enzyme at an allosteric site, thereby non-competitively inhibiting its DNA polymerization activity.

Receptor Binding Affinity and Ligand-Target Interactions

N-(3-pyridinylmethyl)thiourea and its derivatives have demonstrated a capacity to interact with a variety of biological targets, a characteristic attributed to the versatile chemical nature of the thiourea scaffold. The core structure, with its sulfur and nitrogen atoms, can form both hydrogen bond donor and acceptor pairs, facilitating interactions with enzymes and receptors. biointerfaceresearch.com

One key area of investigation has been their interaction with protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). A novel class of inhibitors featuring the N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework has been shown to markedly reduce the tyrosine phosphorylation of EGFR. nih.gov This inhibition subsequently affects downstream signaling pathways, including the activation of Erk1/2 and AKT, which are crucial for cell proliferation. nih.gov The binding of these thiourea derivatives to EGFR blocks the signaling cascade that is often overactive in various cancer types. nih.gov

Thiourea derivatives have also been explored for their potential to bind to other receptors. For instance, certain N,N',N"-trisubstituted thiourea derivatives have been synthesized and shown to act as antagonists at the vanilloid receptor. nih.gov One particular derivative, 1-[3-(4'-hydroxy-3'-methoxy-phenyl)-propyl]-1,3-diphenethyl-thiourea, exhibited a higher antagonistic activity against the vanilloid receptor than the known antagonist capsazepine (B1668289) in a calcium influx assay. nih.gov

The ability of thiourea derivatives to form strong hydrogen bonds is fundamental to their ligand-target interactions. This has been leveraged in the development of sensors for organophosphonate nerve agents, where intermolecular double H-bonding between the thiourea and the agent, such as dimethyl methylphosphonate (B1257008) (DMMP), is the primary binding mechanism. researchgate.netnih.gov The efficiency of this binding can be modulated by the substituents on the thiourea structure, which can influence properties like the hydrogen-donating ability of the thioureic hydrogens. nih.gov

Furthermore, investigations into N-thienylmethylthioureas have explored their interaction with nitric oxide synthase (NOS) isoforms. mdpi.com While some N-benzylthiourea derivatives were found to be moderate inhibitors of inducible NOS (iNOS) with no activity against neuronal NOS (nNOS), they also showed a surprising ability to stimulate iNOS activity under certain conditions. mdpi.com This highlights the complex nature of their interactions with enzyme targets.

Antioxidant Properties and Radical Scavenging Mechanisms

Thiourea and its derivatives are recognized for their antioxidant potential, acting as effective scavengers of reactive oxygen species. hueuni.edu.vn The antioxidant capacity of these compounds has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnnih.gov

Studies on phenethyl-5-bromo-pyridyl thiourea (PEPT) compounds have demonstrated their ability to function as antioxidants. nih.gov For example, N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea and N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea inhibited the oxidation of ABTS with EC50 values of 79 µM and 75 µM, respectively. nih.gov These compounds also effectively protected human T-cells and B-cells from oxidation-induced damage. nih.gov The free thiourea group, particularly the sulfhydryl moiety, was identified as essential for this antioxidant activity. nih.gov

The mechanism by which thiourea derivatives scavenge free radicals is believed to primarily involve hydrogen atom transfer (HAT). researchgate.net This mechanism is considered to be kinetically preferred over single electron transfer (SET). hueuni.edu.vnresearchgate.net Quantum chemical calculations have supported this, showing that while bond dissociation energies are a factor, the reaction rates for HAT are significantly higher. hueuni.edu.vn The structural features of the derivatives, such as the nature and position of substituents, can significantly influence their radical scavenging efficiency. hueuni.edu.vnnih.gov For example, in a study of four thiourea derivatives of 2-thiophenecarboxylic acid, the ortho-methylated derivative exhibited the highest antioxidant effects in DPPH, FRAP, and TEAC assays. nih.gov

The total antioxidant capacity (TAC) of various N-acyl thiourea derivatives has also been quantified. For instance, a derivative bearing a 6-methylpyridine moiety recorded a TAC of approximately 43%, indicating substantial antioxidant potential. mdpi.com

Compound/Derivative TypeAssayResult (IC50/EC50/TAC)Reference
N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thioureaABTSEC50: 79 µM nih.gov
N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thioureaABTSEC50: 75 µM nih.gov
1,3-diphenyl-2-thiourea (DPTU)DPPHIC50: 0.710 mM hueuni.edu.vnresearchgate.net
1,3-diphenyl-2-thiourea (DPTU)ABTSIC50: 0.044 mM hueuni.edu.vnresearchgate.net
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPHIC50: 11.000 mM hueuni.edu.vnresearchgate.net
1-benzyl-3-phenyl-2-thiourea (BPTU)ABTSIC50: 2.400 mM hueuni.edu.vnresearchgate.net
N-acyl thiourea with 6-methylpyridine moietyDPPHTAC: ~43% mdpi.com

Antitumoral Activities in Cell Line Models (in vitro cytotoxicity, antiproliferative effects)

A significant body of research has focused on the antitumoral properties of this compound and its derivatives, revealing potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. nih.govresearchgate.netnih.govnih.gov These compounds have shown activity against human lung carcinoma, liver cancer (HepG2), leukemia (MOLT-3, K-562), colon cancer (SW480, SW620), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. nih.govresearchgate.netnih.govmdpi.com

The cytotoxic efficacy of these derivatives is often comparable to, and sometimes exceeds, that of established chemotherapeutic agents like cisplatin (B142131) and etoposide. researchgate.netnih.gov For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were highly cytotoxic against colon and prostate cancer cells, as well as leukemia cell lines, with IC50 values often below 10 µM. nih.gov Notably, the 3,4-dichlorophenyl derivative (compound 2) and the 4-CF3-phenyl derivative (compound 8) displayed particularly high activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov Similarly, N-naphthoyl thiourea derivatives have demonstrated significant inhibition against MCF-7, HCT116, and A549 cancer cell lines, with some compounds showing IC50 values in the low micromolar range (1.12 to 3.06 μM). nih.govacs.org

The mechanism of action for their antitumoral activity is often multifactorial. One identified mechanism is the inhibition of the EGFR signaling pathway. nih.gov A derivative, referred to as DC27, was found to have potent in vitro cytotoxicity against human lung carcinoma cells by inhibiting EGFR tyrosine phosphorylation. nih.gov Another novel synthetic 1,3-phenyl bis-thiourea compound was found to directly inhibit the polymerization of tubulin, a key component of the cytoskeleton essential for mitosis. nih.gov

The antiproliferative effects of these thiourea derivatives have been well-documented. A bromodeoxyuridine (BrdU) incorporation assay revealed that a novel N-substituted thiourea derivative, DC27, inhibited the proliferation of human lung carcinoma cells in a dose-dependent manner, with IC50 values between 2.5-12.9 µM, similar to the EGFR inhibitor gefitinib. nih.gov This inhibition of proliferation is often linked to the induction of cell cycle arrest. nih.gov Flow cytometry analysis showed that DC27 induced a G0/G1 phase arrest in the cell cycle of lung cancer cells. nih.gov In another study, a diarylthiourea compound caused cell cycle arrest at the S phase in MCF-7 breast cancer cells. mdpi.com

Compound/DerivativeCell LineActivity (IC50)Reference
DC27 (N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework)Human Lung Carcinoma Panel2.5-12.9 µM nih.gov
1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-3 (Leukemia)1.62 µM researchgate.net
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon Cancer)1.5 µM biointerfaceresearch.comnih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Primary Colon Cancer)9.0 µM biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK-562 (Leukemia)6.3 µM biointerfaceresearch.com
N-Naphthoyl Thiourea Derivative (Compound 8)MCF-7, HCT116, A5491.12 - 3.06 µM nih.govacs.org
N-Naphthoyl Thiourea Derivative (Compound 10)MCF-7, HCT116, A5491.12 - 3.06 µM nih.govacs.org
Diarylthiourea (Compound 4)MCF-7 (Breast Cancer)338.33 µM mdpi.com

In addition to inhibiting proliferation, thiourea derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. The cytotoxic effects of DC27 in lung carcinoma cells were mediated by the induction of apoptosis alongside cell cycle arrest. nih.gov Similarly, a novel 1,3-phenyl bis-thiourea compound was shown to cause cancer cell death via apoptosis, which was preceded by mitotic arrest. nih.gov

Studies on 3-(trifluoromethyl)phenylthiourea derivatives demonstrated strong pro-apoptotic activity. nih.gov One derivative, compound 2, was particularly effective, inducing late apoptosis in 95–99% of colon cancer cells (SW480 and SW620) and 73% of K-562 leukemia cells. nih.gov Another study identified a diarylthiourea derivative that significantly increased the number of early and late apoptotic cells in MCF-7 breast cancer cells, as confirmed by annexin (B1180172) V/PI and comet assays. mdpi.com The induction of apoptosis by this compound was linked to the upregulation of caspase-3, suggesting the activation of an intrinsic apoptotic pathway. mdpi.com

Anti-inflammatory Potential in Cellular Assays

Thiourea derivatives have been investigated for their anti-inflammatory properties. The thiourea moiety is considered an important pharmacophore in various pharmacologically active compounds, including anti-inflammatory agents. nih.gov

Research has shown that certain 3-(trifluoromethyl)phenylthiourea derivatives act as inhibitors of interleukin-6 (IL-6) secretion in both SW480 and SW620 colon cancer cell lines. nih.gov These compounds decreased IL-6 secretion by 23–63%, indicating a potential mechanism for their anti-inflammatory and antitumoral effects, as IL-6 is a pro-inflammatory cytokine often implicated in cancer progression. nih.gov

In another study, new thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) were synthesized and evaluated. nih.gov While these compounds did not show significant inhibition of COX-2 in vitro, derivatives of aromatic amines demonstrated significant inhibition of 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. nih.gov The derivative of m-anisidine (B1676023) (compound 4) was particularly potent, with a 5-LOX inhibition IC50 value of 0.30 μM, highlighting it as a promising anti-inflammatory agent. nih.gov

Other Biological Activities (e.g., Insecticidal activity, plant growth regulation)

Beyond their potential therapeutic applications in humans, thiourea derivatives have demonstrated a range of other biological activities, notably as insecticidal agents and plant growth regulators.

A variety of thiourea derivatives have been reported in the literature for their insecticidal effects. mdpi.comnih.gov For example, a series of novel thioureas and isothioureas showed excellent activity against key sap-feeding insect pests like Myzus persicae (green peach aphid) and Bemisia tabaci (sweetpotato whitefly) in laboratory bioassays. nih.gov The structural features of the molecules, such as the type of head group (e.g., monocyclic thiophene (B33073) vs. diarylethane), influenced their spectrum of activity against different insect species. nih.gov Additionally, a new class of acylthiourea-containing isoxazoline (B3343090) insecticides has been developed and shown to be effective against Plutella xylostella (diamondback moth). mdpi.com

In the realm of agriculture, certain substituted thioureas have been shown to regulate plant growth. ciac.jl.cnasianpubs.org Some derivatives, at concentrations of 100–500 ppm, affected the germination of wheat and cucumber seeds. ciac.jl.cn N-Benzoylthiourea has also been identified as a potential plant growth regulator, showing prominent activity at concentrations ranging from 0.1 mg/L to 100 mg/L. asianpubs.org Thiourea itself can function as a non-physiological thiol and a highly effective radical scavenger, which helps plants mitigate the negative effects of abiotic stress and restore photosynthetic processes. researchgate.net

Analytical and Material Science Applications of N 3 Pyridinylmethyl Thiourea

N-(3-pyridinylmethyl)thiourea as a Chemodosimeter or Sensor Component

The inherent structure of this compound, containing both a thiourea (B124793) group and a pyridyl moiety, makes it a prime candidate for use in chemosensors and chemodosimeters. Thiourea derivatives are well-regarded for their ability to bind with a variety of metal cations and anions. The soft sulfur atom and the hard nitrogen atoms of the thiourea group can selectively coordinate with different metal ions, while the N-H protons can form hydrogen bonds with anions.

When integrated into a sensor molecule, typically alongside a chromophore or fluorophore, the binding of an analyte to the this compound unit can trigger a detectable optical or electrochemical signal. The pyridine (B92270) nitrogen provides an additional coordination site, potentially enhancing the selectivity and binding affinity for specific metal ions compared to simple phenyl-thiourea derivatives.

Key Mechanisms and Applications:

Cation Sensing: Thiourea-based sensors have demonstrated effectiveness in detecting a wide array of metal ions, including Ag⁺, Cu²⁺, Hg²⁺, Pb²⁺, Zn²⁺, Fe³⁺, and In³⁺. The interaction typically occurs through coordination with the sulfur and nitrogen atoms, which can perturb the electronic system of the attached signaling unit, leading to a change in color (colorimetric) or fluorescence intensity (fluorometric).

Anion Sensing: The N-H protons of the thiourea group are sufficiently acidic to act as hydrogen-bond donors, enabling the recognition of various anions, particularly those with high charge density like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). This interaction can result in deprotonation or significant changes in the sensor's electronic properties, causing a visible color change. The presence of the pyridyl group in this compound can influence the acidity of the N-H protons and introduce another potential hydrogen bonding site, modifying its anion sensing capabilities.

Table 1: Examples of Analytes Detected by Thiourea-Based Sensors
Analyte TypeSpecific ExamplesTypical Sensing MechanismSignal Output
CationsHg²⁺, Pb²⁺, Cu²⁺, Fe³⁺, Ag⁺, In³⁺Coordination with S and N atomsFluorescence quenching or enhancement, Color change
AnionsF⁻, AcO⁻, H₂PO₄⁻, CN⁻Hydrogen bonding with N-H groupsColor change, UV-Vis spectral shift

Incorporation into Functional Materials and Nanostructures

The chemical reactivity and binding capabilities of this compound allow for its incorporation into more complex functional materials and nanostructures. Such integration can impart specific chemical recognition or catalytic properties to the bulk material.

One significant application is the use of thiourea derivatives as functional monomers in the creation of molecularly imprinted polymers (MIPs) . MIPs are synthetic polymers with tailor-made binding sites for a specific target molecule. In this process, this compound could act as a functional monomer, forming a pre-polymerization complex with a template molecule (e.g., a metal ion or organic pollutant). After polymerization with a cross-linker, the template is removed, leaving behind a cavity that is complementary in shape, size, and chemical functionality to the target. The thiourea and pyridyl groups would line this cavity, providing specific binding interactions for the selective recognition and extraction of the target analyte.

Furthermore, thiourea derivatives can be used to functionalize nanoparticles, creating hybrid materials with enhanced properties. For instance, benzamide-thiourea compounds have been loaded onto magnetic core@shell nanoparticles (Fe₃O₄@C₁₈) to develop novel antifungal agents. The nanoparticles provide a high surface area and magnetic separability, while the thiourea derivative provides the specific biological activity. Similarly, this compound could be anchored to the surface of gold, silica (B1680970), or magnetic nanoparticles to create materials for targeted sensing, catalysis, or biomedical applications.

Application as a Precursor or Building Block in Organic Synthesis

This compound serves as a versatile precursor and building block in organic synthesis, particularly for the construction of various nitrogen- and sulfur-containing heterocyclic compounds. Thioureas are key intermediates because the thiocarbonyl group and adjacent nitrogen atoms provide multiple reactive sites for cyclization reactions.

The general synthesis of N-monosubstituted or N,N'-disubstituted thioureas often involves the reaction of an amine with an isothiocyanate. For this compound, the synthesis would typically proceed via the reaction of 3-(aminomethyl)pyridine (B1677787) with a suitable isothiocyanate precursor.

Once formed, this compound can be used to synthesize a range of valuable heterocyclic scaffolds, including:

Thiazoles: Reaction with α-haloketones is a classic method for forming the thiazole (B1198619) ring, a common motif in pharmaceuticals.

Pyrimidines and Thioxopyrimidines: Condensation reactions with 1,3-dicarbonyl compounds or related synthons can yield pyrimidine-based structures.

1,2,4-Triazines: Cyclization with appropriate reagents can lead to the formation of triazine rings.

The pyridyl group remains as a substituent on the resulting heterocyclic core, potentially influencing the final compound's biological activity or coordination properties. This makes this compound a useful starting material for creating libraries of compounds for drug discovery and materials science research.

Corrosion Inhibition Properties

Thiourea and its derivatives are widely recognized as highly effective corrosion inhibitors for various metals, especially for steel in acidic environments commonly used in industrial processes like acid pickling. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.

This compound is expected to be an excellent corrosion inhibitor due to its molecular structure. The inhibition mechanism involves the interaction of the molecule's lone pair electrons and π-electrons with the vacant d-orbitals of iron atoms on the steel surface.

Key Structural Features for Inhibition:

Thiourea Group: The sulfur atom is a soft base, showing a strong affinity for the soft acid metal surface. The two nitrogen atoms also contribute to the adsorption process through their lone pair electrons.

Pyridine Ring: The pyridine ring introduces an additional nitrogen heteroatom and a system of π-electrons. This nitrogen can serve as another coordination site, strengthening the adsorption bond. The planar aromatic ring can lie flat on the metal surface, covering a larger area and enhancing the protective barrier.

The adsorption process can involve both physical adsorption (electrostatic interactions) and chemical adsorption (coordinate bond formation), and typically follows the Langmuir adsorption isotherm. Studies on similar thiourea derivatives show that their inhibition efficiency increases with concentration but may decrease at higher temperatures. The presence of both the thiourea group and the pyridyl ring in this compound suggests a synergistic effect, leading to strong adsorption and high inhibition efficiency.

Table 2: Representative Corrosion Inhibition Efficiency of Phenyl-Thiourea Derivatives on Steel in Acidic Media
Inhibitor Concentration (M)Inhibition Efficiency (%) in 1M H₂SO₄Inhibition Efficiency (%) in 1M HCl
1.0 x 10⁻⁵~45 - 60%~50 - 65%
5.0 x 10⁻⁵~65 - 80%~70 - 85%
1.0 x 10⁻⁴~80 - 90%~85 - 95%
5.0 x 10⁻⁴>90%>95%

Note: Data is generalized from studies on various N-aryl and N-aroyl thiourea derivatives and illustrates typical performance trends. Specific efficiency for this compound may vary.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-pyridinylmethyl)thiourea derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution and condensation reactions is commonly employed. For example, coupling 3-pyridinylmethylamine with isothiocyanate intermediates in dichloromethane (CH₂Cl₂) under phase-transfer catalysis (e.g., polyethylene glycol-400) achieves moderate yields (46–66%) . Optimization includes temperature control (e.g., 0–25°C), stoichiometric adjustments, and purification via recrystallization or column chromatography. Monitoring reaction progress with TLC and characterizing intermediates via 1^1H NMR ensures reproducibility .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., in DMSO-d₆) resolve substituent effects on thiourea protons (δ 10–12 ppm for NH) and aromatic systems .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+Na]⁺ or [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O/N/S) and dihedral angles between pyridyl and aryl groups, critical for understanding conformational stability .

Q. What safety protocols are essential when handling this compound derivatives?

  • Methodological Answer : Derivatives like Pyrinuron (structurally related) exhibit high acute toxicity (oral rat LD₅₀ = 12.3 mg/kg), necessitating strict PPE (gloves, goggles), fume hood use, and waste disposal compliant with OSHA guidelines. Toxicity screenings (e.g., Ames test) are advised for novel analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitution) influence the antitumor activity of this compound derivatives?

  • Methodological Answer : Substituents on the quinoline or aryl rings significantly modulate activity. For instance:

  • Electron-withdrawing groups (e.g., -CF₃, -Br) enhance cytotoxicity by improving membrane permeability (e.g., compound 3g , IC₅₀ = 1.2 µM vs. HepG2) .
  • Steric effects : Bulky groups (e.g., 6-methylquinoline) may hinder target binding, reducing efficacy. Comparative SAR studies using MTT assays and molecular docking (e.g., with EGFR or tubulin) validate design hypotheses .

Q. How can researchers resolve contradictions in biological activity data across structurally similar thiourea derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. Strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls.
  • Purity verification : HPLC (>95% purity) and elemental analysis ensure compound integrity.
  • Meta-analysis : Cross-reference data with analogs like N-(2-pyridyl)thioureas, noting trends in logP and hydrogen-bonding capacity .

Q. What role do Hirshfeld surface analyses and DFT calculations play in understanding the reactivity of this compound derivatives?

  • Methodological Answer :

  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., S⋯H, N⋯H contacts) in crystal lattices, guiding solubility and stability predictions .
  • DFT Calculations : Model electron density maps to predict nucleophilic attack sites (e.g., thiourea sulfur) or ligand-protein binding energies. For example, M06-2X/6-311+G(d,p) basis sets accurately simulate substitution reactions with bio-relevant nucleophiles (e.g., thiourea, Dmtu) .

Q. Can this compound derivatives act as non-nucleoside inhibitors for viral enzymes, and what structural features are critical?

  • Methodological Answer : Piperidine/piperazine-containing thioureas (e.g., N-[2-(1-piperidinylethyl)] analogs) inhibit HIV-1 reverse transcriptase (RT) at nM concentrations by binding allosteric pockets. Key features:

  • Flexible linkers : Ethyl spacers between pyridyl and thiourea groups enhance RT affinity.
  • Halogenation : 5-Bromo-pyridyl groups improve hydrophobic interactions (IC₅₀ = 0.8 µM) .

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